molecular formula C17H16ClN5O2S B10986511 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10986511
M. Wt: 389.9 g/mol
InChI Key: HNUJIPDSJKOIGO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a tetrahydrofuran ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the thiadiazole ring. The final step involves the attachment of the tetrahydrofuran ring. The reaction conditions often require the use of specific reagents such as bis(trichloromethyl) carbonate, sulfur oxychloride, and phosphorus oxychloride .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

    Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with GABA receptors and TRPV1 receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar compounds to 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide include:

The uniqueness of this compound lies in its combination of the pyrazole, thiadiazole, and tetrahydrofuran rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H16ClN5O2S/c1-23-13(9-12(22-23)10-5-2-3-6-11(10)18)15(24)19-17-21-20-16(26-17)14-7-4-8-25-14/h2-3,5-6,9,14H,4,7-8H2,1H3,(H,19,21,24)

InChI Key

HNUJIPDSJKOIGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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